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1.0. Introduction

This document provides a comprehensive standard operating procedure (SOP) for conducting

stability testing of the drug substance Carbazochrome salicylate. The stability of a

pharmaceutical product is a critical quality attribute that ensures its safety and efficacy

throughout its shelf life. This SOP is established in accordance with the principles outlined in

the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for

stability testing of new drug substances and products.[1] The objective of this procedure is to

outline the requirements for stability studies, including long-term and accelerated testing, to

establish the retest period for Carbazochrome salicylate.

2.0. Scope

This SOP applies to the stability testing of Carbazochrome salicylate drug substance. It

covers the protocol for long-term, accelerated, and intermediate stability studies, including

storage conditions, testing frequency, analytical procedures, and data evaluation.

3.0. Responsibilities
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Quality Control (QC) Department: Responsible for conducting the stability testing as per this

SOP, including sample management, analysis, and data recording.

Quality Assurance (QA) Department: Responsible for ensuring that the stability studies are

performed in compliance with this SOP and relevant regulatory guidelines. QA is also

responsible for the review and approval of stability protocols and reports.

Research and Development (R&D) Department: Responsible for providing the necessary

information about the drug substance, including its physicochemical properties and any

known degradation pathways.

4.0. Stability Study Protocol

A detailed stability protocol must be written and approved before the initiation of any stability

study. The protocol should include, but is not limited to, the following information:

Name and batch number(s) of the drug substance.

Number of batches to be tested (a minimum of three primary batches is recommended).

Container closure system.

Storage conditions (long-term, accelerated, and intermediate, if applicable).

Testing frequency.

Analytical methods to be used, which must be stability-indicating.

Acceptance criteria for the stability tests.

5.0. Experimental Protocols

5.1. Long-Term Stability Testing

Objective: To evaluate the physical, chemical, and microbiological characteristics of

Carbazochrome salicylate under recommended storage conditions to establish its retest

period.
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Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. The

selected long-term condition should be based on the climatic zone in which the drug product

will be marketed.

Testing Frequency: For a proposed re-test period of at least 12 months, testing should be

performed every 3 months for the first year, every 6 months for the second year, and

annually thereafter through the proposed re-test period.[2]

5.2. Accelerated Stability Testing

Objective: To accelerate the chemical degradation and physical changes of Carbazochrome
salicylate to predict its long-term stability.

Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

Testing Frequency: A minimum of three time points, including the initial and final time points

(e.g., 0, 3, and 6 months), is recommended for a 6-month study.[2]

5.3. Intermediate Stability Testing

Objective: To evaluate the drug substance under conditions that are less harsh than

accelerated conditions but more stressful than long-term conditions. This testing is required if

a significant change occurs during accelerated stability testing.

Storage Conditions: 30°C ± 2°C / 65% RH ± 5% RH.

Testing Frequency: A minimum of four time points, including the initial and final time points

(e.g., 0, 6, 9, and 12 months), is recommended for a 12-month study.

6.0. Forced Degradation Studies

Forced degradation studies are essential to establish the inherent stability of the

Carbazochrome salicylate molecule and to develop a stability-indicating analytical method.[1]

[3] These studies expose the drug substance to stress conditions more severe than those used

in accelerated stability testing.

6.1. Protocol for Forced Degradation
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Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at room temperature and at an

elevated temperature (e.g., 60°C) for a specified period.

Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature and at an

elevated temperature (e.g., 60°C) for a specified period.

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g.,

3-30%) at room temperature.[4]

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a

specified period.

Photostability: Expose the drug substance to light providing an overall illumination of not less

than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt

hours/square meter. A control sample should be protected from light.

7.0. Analytical Methodology

A validated stability-indicating analytical method, such as High-Performance Liquid

Chromatography (HPLC), must be used to separate and quantify Carbazochrome salicylate
from its degradation products and any potential impurities.[5][6]

7.1. Example HPLC Method for Carbazochrome Salicylate

While a specific validated method for Carbazochrome salicylate and its degradation products

is not available in the public domain, the following is a representative HPLC method that can be

used as a starting point for method development and validation. This example is based on

methods used for Carbazochrome and related salicylate compounds.

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 0.01 M potassium

dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like

acetonitrile or methanol.[7][8]

Flow Rate: 1.0 mL/min.
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Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of

Carbazochrome salicylate (e.g., 220 nm or 350 nm).[7]

Injection Volume: 20 µL.

Column Temperature: 30°C.

8.0. Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables

for easy comparison.

Table 1: Long-Term Stability Data for Carbazochrome Salicylate (Batch: XXX) Storage

Conditions: 25°C ± 2°C / 60% RH ± 5% RH

Time Point
(Months)

Appearance Assay (%)
Degradatio
n Product 1
(%)

Degradatio
n Product 2
(%)

Total
Impurities
(%)

0 Conforms 99.8 ND ND 0.2

3 Conforms 99.5 0.1 ND 0.5

6 Conforms 99.2 0.2 0.1 0.8

9 Conforms 99.0 0.3 0.1 1.0

12 Conforms 98.8 0.4 0.2 1.2

18 Conforms 98.5 0.5 0.3 1.5

24 Conforms 98.1 0.7 0.4 1.9

(ND = Not

Detected)

Table 2: Accelerated Stability Data for Carbazochrome Salicylate (Batch: XXX) Storage

Conditions: 40°C ± 2°C / 75% RH ± 5% RH
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Time Point
(Months)

Appearance Assay (%)
Degradatio
n Product 1
(%)

Degradatio
n Product 2
(%)

Total
Impurities
(%)

0 Conforms 99.8 ND ND 0.2

1 Conforms 98.5 0.5 0.2 1.5

3 Conforms 97.0 1.2 0.6 3.0

6
Slight

Discoloration
95.2 2.5 1.1 4.8

(ND = Not

Detected)

9.0. Visualization of Pathways and Workflows

9.1. Experimental Workflow for Stability Testing
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Caption: Workflow for Carbazochrome salicylate stability testing.
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9.2. Hypothetical Degradation Pathway of Carbazochrome Salicylate

Disclaimer: The following diagram illustrates a hypothetical degradation pathway for

Carbazochrome salicylate based on the general degradation patterns of related molecules.

Specific degradation products for Carbazochrome salicylate have not been identified in the

reviewed literature.

Hydrolysis Oxidation Photodegradation
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Hydrolysis_Product_A

Acid/Base

Salicylic Acid

Acid/Base

Oxidized_Carbazochrome

H2O2
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Photodegradant_2

Further Light Exposure

Click to download full resolution via product page

Caption: Hypothetical degradation pathways for Carbazochrome salicylate.

10.0. Evaluation of Stability Data

The stability data should be evaluated to determine if any significant changes have occurred

over time. A significant change is defined as:

A 5% change in assay from its initial value.

Any degradation product exceeding its acceptance criterion.

Failure to meet the acceptance criteria for appearance, physical attributes, and functionality

tests.
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Failure to meet the acceptance criterion for pH.

Failure to meet the acceptance criteria for dissolution for 12 dosage units.

If a significant change occurs during the 6-month accelerated stability study, the intermediate

stability study should be conducted. The retest period is determined based on the long-term

stability data.

11.0. Documentation

All activities related to the stability study, including the protocol, raw data, calculations, and the

final report, must be documented and archived according to the company's SOPs. The stability

report should include a summary of the results, a discussion of any trends or out-of-

specification results, and a conclusion with the proposed retest period.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Standard Operating Procedure for Stability Testing of
Carbazochrome Salicylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668342#standard-operating-procedure-for-
carbazochrome-salicylate-stability-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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